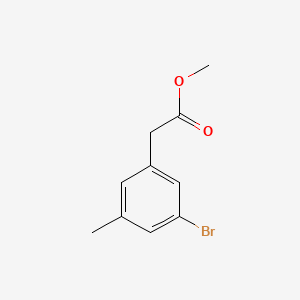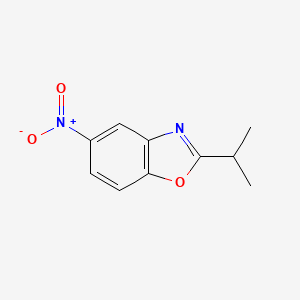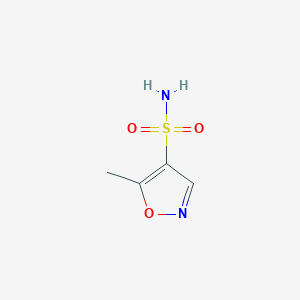
5-methyl-1,2-oxazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1,2-oxazole-4-sulfonamide, also known as MOS, is a synthetic organic compound used in a variety of scientific applications. It has been used in the synthesis of various compounds, as a reagent in organic chemistry, and as a catalyst in biochemical and physiological research. MOS has a wide range of applications due to its unique properties, such as its ability to form strong hydrogen bonds and its low toxicity.
Applications De Recherche Scientifique
5-methyl-1,2-oxazole-4-sulfonamide has been used in a variety of scientific research applications, including the synthesis of new compounds, as a reagent in organic chemistry, and as a catalyst in biochemical and physiological research. In organic synthesis, 5-methyl-1,2-oxazole-4-sulfonamide can be used to synthesize a variety of compounds, such as 5-methyl-1,2-oxazole-4-sulfonamide esters, 5-methyl-1,2-oxazole-4-sulfonamide amides, and 5-methyl-1,2-oxazole-4-sulfonamide sulfonamides. In biochemical and physiological research, 5-methyl-1,2-oxazole-4-sulfonamide has been used to catalyze the oxidation of proteins and other biomolecules, as well as to study the effects of oxidative stress on cells.
Mécanisme D'action
The mechanism of action of 5-methyl-1,2-oxazole-4-sulfonamide is not fully understood. It is believed that 5-methyl-1,2-oxazole-4-sulfonamide acts as a proton donor, donating protons to molecules that are in need of them. This allows 5-methyl-1,2-oxazole-4-sulfonamide to act as a catalyst in biochemical and physiological reactions, allowing them to occur more quickly and efficiently. In addition, 5-methyl-1,2-oxazole-4-sulfonamide may also act as an oxidizing agent, allowing it to oxidize proteins and other biomolecules.
Biochemical and Physiological Effects
5-methyl-1,2-oxazole-4-sulfonamide has been shown to have a variety of biochemical and physiological effects. In biochemical reactions, 5-methyl-1,2-oxazole-4-sulfonamide has been shown to catalyze the oxidation of proteins and other biomolecules. In physiological reactions, 5-methyl-1,2-oxazole-4-sulfonamide has been shown to have antioxidant properties, which may help protect cells from oxidative damage. In addition, 5-methyl-1,2-oxazole-4-sulfonamide has been shown to have anti-inflammatory properties, which may help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
5-methyl-1,2-oxazole-4-sulfonamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively non-toxic. In addition, 5-methyl-1,2-oxazole-4-sulfonamide has a wide range of applications, making it a versatile reagent for a variety of experiments. However, there are some limitations to using 5-methyl-1,2-oxazole-4-sulfonamide in laboratory experiments. For example, 5-methyl-1,2-oxazole-4-sulfonamide can be difficult to handle due to its reactivity, and it can be difficult to remove from reaction mixtures.
Orientations Futures
There are several potential future directions for the use of 5-methyl-1,2-oxazole-4-sulfonamide. For example, 5-methyl-1,2-oxazole-4-sulfonamide could be used to study the effects of oxidative stress on cells, as well as to develop new compounds and drugs. In addition, 5-methyl-1,2-oxazole-4-sulfonamide could be used to develop new catalysts for biochemical and physiological reactions, as well as to study the effects of inflammation on the body. Finally, 5-methyl-1,2-oxazole-4-sulfonamide could be used to develop new methods for the synthesis of compounds and drugs.
Méthodes De Synthèse
5-methyl-1,2-oxazole-4-sulfonamide can be synthesized in a variety of ways. The most common method is the reaction of 5-methyl-1,2-oxazole and 4-sulfonic acid anhydride in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces 5-methyl-1,2-oxazole-4-sulfonamide and water as by-products. Other methods for the synthesis of 5-methyl-1,2-oxazole-4-sulfonamide include the reaction of 5-methyl-1,2-oxazole with 4-sulfonic acid chloride, the reaction of 5-methyl-1,2-oxazole with 4-sulfonamido-2-nitrobenzene, and the reaction of 5-methyl-1,2-oxazole with 4-sulfonamido-2-naphthol.
Propriétés
IUPAC Name |
5-methyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3S/c1-3-4(2-6-9-3)10(5,7)8/h2H,1H3,(H2,5,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYXQIUQBXAJCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,2-oxazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine](/img/structure/B6614591.png)
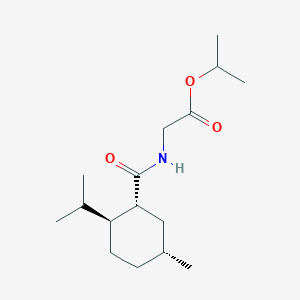
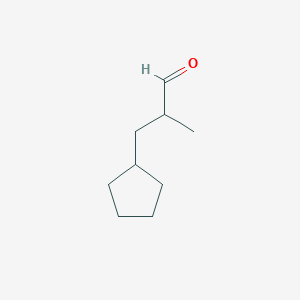
![4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B6614608.png)



![6-methanesulfonylimidazo[1,2-a]pyrimidine](/img/structure/B6614634.png)



![[(2R)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine](/img/structure/B6614660.png)
